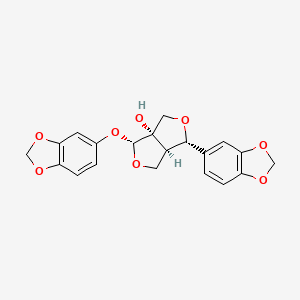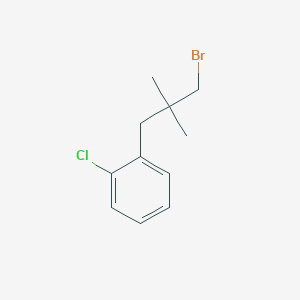![molecular formula C10H18ClN3S2 B13435787 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloroethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloroethane at room temperature for 48 hours . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The thiadiazole moiety allows the compound to cross cellular membranes and interact with biological targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: A common structural motif in medicinal chemistry, known for its broad spectrum of biological activities.
2-Bromo-5-methyl-1,3,4-thiadiazole:
4-Methyl-7-((2-(5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio: A compound with similar structural features, used in various chemical reactions.
Uniqueness
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its combination of a piperidine ring and a thiadiazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the piperidine ring can enhance the compound’s solubility and stability, while the thiadiazole moiety provides a versatile scaffold for further chemical modifications .
属性
分子式 |
C10H18ClN3S2 |
|---|---|
分子量 |
279.9 g/mol |
IUPAC 名称 |
2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C10H17N3S2.ClH/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-7H2,1H3;1H |
InChI 键 |
PYRDXERAFHDCLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)SCCC2CCCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
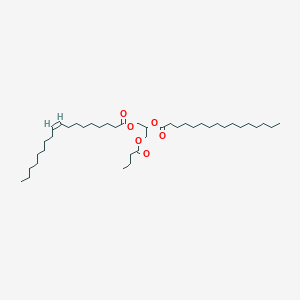
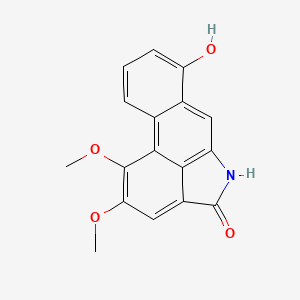

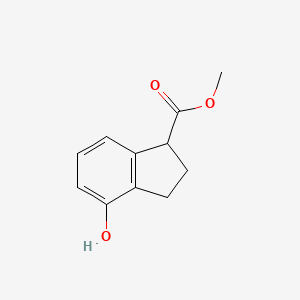
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
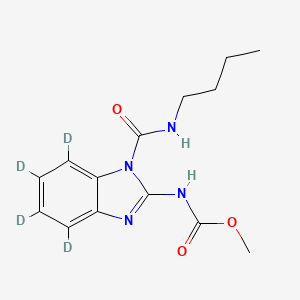
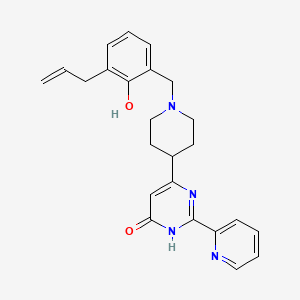
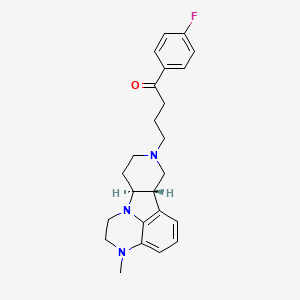
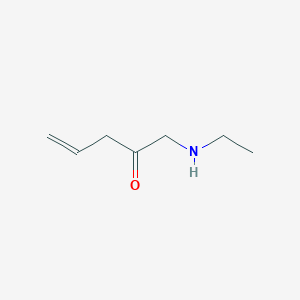
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
